molecular formula C22H19ClN4O4 B2358733 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1242857-27-7

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2358733
CAS RN: 1242857-27-7
M. Wt: 438.87
InChI Key: QSZPPKMHXATNBW-UHFFFAOYSA-N
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Description

The compound “2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazin ring substituted with a 4-chlorophenyl group and a 2,4-dimethoxyphenylacetamide group .


Molecular Structure Analysis

The molecular formula of the compound is C23H21ClN4O4 . It has a complex structure with multiple rings and functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 452.890 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

Chloroacetamide Herbicide Activity

One of the applications of chloroacetamide compounds, which share a part of the chemical backbone with the specified compound, is in the field of agriculture as herbicides. The chloroacetamides, including alachlor and metazachlor, are known for their selective pre-emergent or early post-emergent herbicidal activity used to control annual grasses and many broad-leaved weeds in various crops. This application highlights the importance of chemical synthesis and structural modification in developing effective agricultural chemicals (Weisshaar & Böger, 1989).

Nonlinear Optical Properties

Another study focused on the nonlinear optical properties of two organic crystals closely related in structure to the compound of interest. These properties are crucial for the development of photonic devices such as optical switches, modulators, and in optical energy applications. The research employs ab initio computational methods to explore the (hyper)polarizabilities of these compounds, affirming their potential in photonics (Castro et al., 2017).

Antimicrobial Activity

Further, there's research into derivatives of acetamide and pyrazolone for their potential antimicrobial activity. By synthesizing new heterocyclic compounds that incorporate the antipyrine moiety, scientists are exploring their efficacy against various microorganisms. This avenue of research emphasizes the continuous search for new and effective antimicrobial agents, which is critical in the fight against drug-resistant pathogens (Aly, Saleh, & Elhady, 2011).

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives and their coordination with metal ions like Co(II) and Cu(II) sheds light on how these compounds can form complex structures with potential applications in biochemistry and pharmacology. The study explores the effects of hydrogen bonding on the self-assembly processes of these complexes and evaluates their antioxidant activity, providing insights into how these structures could be beneficial in medicinal chemistry (Chkirate et al., 2019).

properties

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O4/c1-30-16-7-8-17(20(11-16)31-2)24-21(28)13-26-9-10-27-19(22(26)29)12-18(25-27)14-3-5-15(23)6-4-14/h3-12H,13H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZPPKMHXATNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide

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